molecular formula C11H13NO4 B13339325 N-Benzylmaleimide dihydrate

N-Benzylmaleimide dihydrate

Cat. No.: B13339325
M. Wt: 223.22 g/mol
InChI Key: OGGFNQLSRIKWPJ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Materials Science

N-Benzylmaleimide and its dihydrate form are significant intermediates in organic synthesis. chemicalbook.com The reactivity of the electron-deficient carbon-carbon double bond in the maleimide (B117702) ring allows it to participate in a variety of chemical reactions. These include cycloaddition reactions, such as the Diels-Alder reaction, and Michael additions, making it a versatile reagent for constructing complex molecular architectures. georganics.skacs.org

Recent research has highlighted its use in photochemical [2+2] cycloadditions with alkenes to create cyclobutane (B1203170) bicyclic scaffolds. acs.org Furthermore, it has been employed in catalytic enantioselective Michael additions to produce succinimide (B58015) products with stereogenic quaternary carbons. d-nb.info In materials science, N-Benzylmaleimide is utilized in the development of high-performance polymers and as a cross-linking agent. cymitquimica.comchemimpex.com Polymers derived from N-Benzylmaleimide often exhibit high thermal stability. It is also used to modify the surfaces of materials, such as cellulose (B213188) nanocrystals, to enhance their compatibility with polymer matrices in composite materials.

Historical Perspectives and Contemporary Research Trajectories

Historically, N-substituted maleimides, including N-Benzylmaleimide, have been recognized for their utility in organic synthesis. chemicalbook.comsigmaaldrich.com Early research focused on their synthesis and fundamental reactivity. A common synthesis method involves the reaction of maleic anhydride (B1165640) with benzylamine (B48309) to form N-benzylmaleamic acid, which is then dehydrated to yield the final product. uobaghdad.edu.iq Microwave-mediated synthesis has been developed as a more rapid and efficient alternative. chemicalbook.comsigmaaldrich.com

Contemporary research is exploring new applications and more sophisticated synthetic methodologies. Current trajectories include its use as a key monomer in polymerization to create materials with enhanced thermal and mechanical properties. chemimpex.com There is significant interest in its application in photocatalysis. For instance, researchers have demonstrated the use of titanium dioxide as a photocatalyst for the reaction between thioanisole (B89551) derivatives and N-substituted maleimides, including N-benzylmaleimide, under blue light to synthesize novel heterocyclic compounds. doshisha.ac.jp Other modern research efforts focus on iridium-catalyzed reactions for creating complex cyclic products and the development of novel catalytic systems for asymmetric synthesis involving N-benzylmaleimide. chemicalbook.comd-nb.infosigmaaldrich.com

Chemical and Physical Properties of N-Benzylmaleimide and its Dihydrate

PropertyValueSource
N-Benzylmaleimide (Anhydrous)
CAS Number1631-26-1 sigmaaldrich.comglentham.comnist.gov
Molecular FormulaC11H9NO2 glentham.comnist.govbiocrick.com
Molecular Weight187.20 g/mol glentham.comfishersci.ca
Melting Point68-71 °C
AppearanceSolid / Powder sigmaaldrich.combiocrick.com
SolubilitySoluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972). Insoluble in water. cymitquimica.combiocrick.com
N-Benzylmaleimide Dihydrate
CAS Number1209784-52-0 chemsrc.com
Molecular FormulaC11H13NO4 chemsrc.com
Molecular Weight223.22 g/mol chemsrc.com

Selected Research Findings on N-Benzylmaleimide Reactions

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldSource
Photocatalytic AnnulationThioanisole and N-benzylmaleimideTitanium dioxide, blue light irradiationThiochromenopyrroledione derivative43% doshisha.ac.jp
Enantioselective Michael Addition2,6-dimethyl-5-heptenal and N-benzylmaleimideO-tBu L-threonine (5 mol%)Aldehydic succinimide97% d-nb.info
Enantioselective Michael Addition2-phenylpropionaldehyde and N-benzylmaleimideO-tBu L-threonine (5 mol%)Aldehydic succinimide80% d-nb.info
Photochemical [2+2] CycloadditionStyrene (B11656) and N-benzylmaleimideUVA LED irradiation (370 nm)Cyclobutane bicyclic scaffoldGood to high yields acs.org
Selective HydrogenationN-benzylmaleimideNot specifiedBenzylamine65%

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1-benzylpyrrole-2,5-dione;dihydrate

InChI

InChI=1S/C11H9NO2.2H2O/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9;;/h1-7H,8H2;2*1H2

InChI Key

OGGFNQLSRIKWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC2=O.O.O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Benzylmaleimide

Direct Synthesis Approaches to N-Benzylmaleimide

The most common and direct methods for synthesizing N-Benzylmaleimide involve the formation and subsequent cyclization of its precursor, N-benzylmaleamic acid.

The classical and widely adopted approach to N-Benzylmaleimide synthesis is a two-step process starting from maleic anhydride (B1165640) and benzylamine (B48309). The first step involves the reaction between these two precursors to form the intermediate, N-benzylmaleamic acid. tsijournals.comijert.org This reaction is typically carried out by stirring the reactants in a solvent like dimethylformamide (DMF) at room temperature. tsijournals.com The resulting N-benzylmaleamic acid is an open-chain amic acid that can be isolated as a white solid. tsijournals.com

The crucial second step is the cyclodehydration of N-benzylmaleamic acid to yield the target N-Benzylmaleimide. This intramolecular condensation reaction involves the removal of a water molecule to form the five-membered imide ring. This transformation is commonly achieved by heating the amic acid in the presence of a dehydrating agent. A standard laboratory method involves using a mixture of acetic anhydride and a catalyst like sodium acetate (B1210297). researchgate.net Other reagents, such as phosphorus pentoxide (P₂O₅) in DMF with sulfuric acid, have also been successfully employed to facilitate this cyclization. ijert.org The reaction temperature for cyclodehydration is typically elevated, for instance at 65°C, to drive the reaction to completion. ijert.org

Reaction Step Reagents Solvent Conditions Product Yield (%) Reference
Amic Acid FormationMaleic anhydride, BenzylamineDMFRoom Temp, 3 hrsN-Benzylmaleamic acid90 tsijournals.com
CyclodehydrationN-Benzylmaleamic acid, P₂O₅, H₂SO₄DMF65°C, 3 hrsN-Benzylmaleimide70 ijert.org
CyclodehydrationN-Benzylmaleamic acid, Acetic anhydride, Sodium acetate-HeatingN-Benzylmaleimide- researchgate.net

To improve reaction times and efficiency, microwave-assisted organic synthesis (MAOS) has been applied to the preparation of N-substituted maleimides, including N-Benzylmaleimide. sigmaaldrich.comsigmaaldrich.com Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. nih.gov

Microwave-mediated protocols for N-Benzylmaleimide synthesis have been described as facile and fast. sigmaaldrich.comsigmaaldrich.com This technique is particularly advantageous as it can often be performed in the absence of a solvent, which aligns with the principles of green chemistry by reducing waste. nih.gov For related compounds like N-phenylsuccinimide, microwave synthesis from the corresponding anhydride and amine can be completed in minutes, compared to several hours for traditional methods. nih.gov This rapid, one-pot synthesis approach represents a significant improvement in efficiency for producing N-substituted imides. sigmaaldrich.com

Formation Mechanisms from Related Malic Acid Derivatives

An alternative pathway to N-substituted imides involves the thermal decomposition of salts formed from dicarboxylic acids like malic acid.

Research into the thermal reactions of malic acid benzylamine salts has revealed a direct dehydration pathway to form imide structures. asianpubs.orgresearchgate.netresearchmap.jp Malic acid, a dicarboxylic acid with a hydroxyl group, readily forms crystalline salts with amines such as benzylamine. asianpubs.orgresearchmap.jp When these salts are heated, they undergo a series of dehydration reactions.

Specifically, thermal analysis using techniques like thermogravimetry (TG) and differential thermal analysis (DTA) shows that malic acid monobenzylamine salt releases water molecules in an endothermic reaction to produce N-benzylmalimide. asianpubs.orgresearchgate.netresearchmap.jp This process involves the formation of an amide linkage followed by cyclization, driven by heat. The dehydration of malic acid itself typically yields fumaric acid. researchmap.jpgoogle.com However, in the presence of benzylamine, the reaction pathway is diverted towards the formation of the corresponding imide. asianpubs.orgresearchmap.jp

Reactant Reaction Type Key Observation Product Reference
DL-Malic acid monobenzylamine saltThermal DehydrationEndothermic release of waterN-Benzylmalimide asianpubs.orgresearchgate.netresearchmap.jp
DL-Malic acid dibenzylamine (B1670424) saltThermal DehydrationEndothermic release of waterMalic acid dibenzylamide asianpubs.orgresearchgate.netresearchmap.jp

N-Benzylmaleimide as a Key Intermediate in Complex Molecule Synthesis

The electrophilic double bond of the maleimide (B117702) ring makes N-Benzylmaleimide a versatile reactant, particularly in cycloaddition and addition reactions for the synthesis of complex heterocyclic structures.

N-Benzylmaleimide has been utilized as a key dipolarophile in 1,3-dipolar cycloaddition reactions for the construction of spirocyclic pyrrolidines. ua.es These spirocyclic scaffolds are of significant interest in drug discovery. nih.govresearchgate.net

In a typical reaction, an azomethine ylide, generated in situ from the reaction of an amine (like allylamine) and an aldehyde (like benzaldehyde), reacts with an electron-deficient alkene. ua.esnih.gov N-Benzylmaleimide serves as an effective electron-deficient component in this reaction. The multicomponent reaction involving a primary amine, an aldehyde, and two equivalents of a maleimide (such as N-benzylmaleimide) can lead to the formation of complex spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} frameworks. ua.es The order of addition of the reactants is crucial for the successful synthesis of these spirobicyclic compounds, with the initial Michael addition of the amine to the maleimide being a key step. ua.es This methodology provides a scalable route to novel and biologically relevant spirocyclic pyrrolidines. acs.org

Role in the Preparation of Anthracenedicarboximides

N-Benzylmaleimide serves as a critical building block in the synthesis of anthracenedicarboximides. These larger, complex molecules are of significant interest in materials science, particularly for their application as semiconductors in transistors. cymitquimica.com The utility of N-benzylmaleimide in this context stems from its chemical structure, specifically the reactive carbon-carbon double bond within the maleimide ring.

This double bond allows N-benzylmaleimide to function as a potent dienophile in Diels-Alder reactions. iosrjournals.org The Diels-Alder reaction is a powerful organic chemical reaction that forms a substituted cyclohexene (B86901) ring system from a conjugated diene and a substituted alkene (the dienophile). In the synthesis of anthracenedicarboximides, an anthracene (B1667546) derivative acts as the diene, and N-benzylmaleimide acts as the dienophile. rsc.orgnih.gov This cycloaddition reaction creates the core polycyclic structure of the target anthracenedicarboximide. nih.gov Research has shown that N-benzylmaleimide participates in base-catalyzed asymmetric cycloaddition reactions with anthrone (B1665570), a derivative of anthracene. The specific substitution on the anthracene diene and the reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the cycloaddition, leading to specific isomers of the final product. rsc.orgnih.gov

Optimization of Synthetic Pathways for N-Benzylmaleimide Production

The production of N-Benzylmaleimide is a well-established process in organic chemistry, with ongoing research focused on optimizing pathways to improve efficiency, yield, and purity. The most common synthetic route is a two-step process starting from readily available precursors.

The first step involves the formation of the intermediate, N-benzylmaleamic acid, through the reaction of maleic anhydride with benzylamine. ijert.orgtsijournals.com This is followed by a cyclodehydration step to form the final N-benzylmaleimide product. ijert.orgresearchgate.net

Step 1: Synthesis of N-Benzylmaleamic Acid The initial reaction involves the aminolysis of the anhydride ring of maleic anhydride with benzylamine. This reaction is typically carried out in a polar aprotic solvent.

Table 1: Representative Conventional Synthesis of N-Benzylmaleamic Acid

Parameter Condition Source(s)
Precursors Maleic anhydride, Benzylamine ijert.orgtsijournals.comijert.org
Solvent N,N-Dimethylformamide (DMF) ijert.orgtsijournals.comijert.org
Temperature Room Temperature ijert.orgijert.org
Reaction Time 3 hours ijert.orgijert.org
Work-up Poured into cool water to precipitate the product ijert.orgijert.org
Yield ~90% tsijournals.comijert.org

Step 2: Cyclodehydration of N-Benzylmaleamic Acid The intermediate N-benzylmaleamic acid is then cyclized to form the five-membered imide ring of N-benzylmaleimide. This is an acid-catalyzed dehydration reaction.

Table 2: Representative Cyclization of N-Benzylmaleamic Acid

Parameter Condition Source(s)
Precursor N-Benzylmaleamic acid ijert.orgtsijournals.com
Reagents Concentrated Sulfuric Acid (H₂SO₄) and Phosphorus Pentoxide (P₂O₅) ijert.orgtsijournals.com
Solvent N,N-Dimethylformamide (DMF) ijert.orgtsijournals.com
Temperature 65°C ijert.orgtsijournals.com
Reaction Time 3 hours ijert.orgtsijournals.com
Work-up Poured into ice water to precipitate the product ijert.org
Yield ~70% ijert.org

Research into optimizing this synthesis has explored several avenues:

Alternative Cyclization Reagents: A variety of reagents have been investigated for the cyclization of the maleamic acid intermediate to avoid harsh conditions or improve yields. These include reacting the amic acid with acetic anhydride and sodium acetate, acetyl chloride with triethylamine, or trimethyl orthoacetate with triethylamine. iosrjournals.orgresearchgate.net

Microwave-Mediated Synthesis: To enhance reaction efficiency, microwave-mediated synthesis has been employed. This method is recognized as a faster and more efficient process compared to conventional heating.

Catalyst and Process Optimization: For industrial-scale production, pathways are optimized to ensure high yield and purity. This includes the use of immobilized supported acid catalysts, which can simplify catalyst replacement, reduce mechanical wear, and decrease acidic wastewater discharge. patsnap.com Furthermore, the adoption of continuous flow reactors and advanced purification techniques, such as recrystallization and column chromatography, are common strategies in industrial settings.

Reactivity and Mechanistic Investigations of N Benzylmaleimide

Cycloaddition Reactions of the Maleimide (B117702) Moiety

The maleimide functional group is an excellent dienophile and dipolarophile, readily undergoing cycloaddition reactions. These reactions are fundamental in constructing complex cyclic and heterocyclic systems. N-Benzylmaleimide, as a representative N-substituted maleimide, has been extensively studied in this context.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. The electron-poor double bond of N-benzylmaleimide makes it a highly reactive dienophile, capable of reacting with a wide range of conjugated dienes.

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, often yielding specific isomers. When cyclic dienes react with dienophiles like N-benzylmaleimide, two primary stereoisomeric products, endo and exo, can be formed. Generally, the endo product is formed faster and is considered the kinetic product, often favored under milder conditions. youtube.com This preference is attributed to favorable secondary orbital interactions between the diene and the dienophile's activating groups in the transition state. youtube.com The exo product, being sterically less hindered, is typically the more thermodynamically stable product and may be favored at higher temperatures or under conditions of equilibrium. youtube.com

In reactions involving N-benzylmaleimide, the stereoselectivity can be influenced by various factors, including the diene's structure, solvent, and the use of catalysts. acs.orgsci-hub.se For instance, Lewis acid catalysis can enhance reaction rates and influence selectivity by coordinating to the carbonyl group of the maleimide, thereby lowering its LUMO energy and accentuating the stereochemical preferences. mdpi.com In the Diels-Alder reaction between N-benzylcytisine and N-benzylmaleimide, the process is reported to be 100% endo-selective. researchgate.net

The regioselectivity of the Diels-Alder reaction becomes important when both the diene and dienophile are unsymmetrical. The substitution pattern of the resulting cyclohexene (B86901) ring is governed by the electronic and steric properties of the substituents on both components, a principle explained by frontier molecular orbital (FMO) theory. researchgate.net

Furan (B31954) and its derivatives are common dienes used in Diels-Alder reactions with N-benzylmaleimide. These reactions are notable for the reversibility of the adduct formation. mdpi.com The aromatic character of furan leads to kinetic and thermodynamic limitations, and the resulting 7-oxanorbornene adducts can undergo a retro-Diels-Alder reaction, especially upon heating. mdpi.comnih.gov

The stability and yield of the adducts are dependent on the substituents on both the furan and maleimide rings, as well as the reaction conditions. mdpi.comnih.gov For example, a study on the reaction of 3-acetamido-5-acetylfuran (B13792600) with various N-substituted maleimides, including N-benzylmaleimide, showed the formation of adducts in excellent yields. rsc.org Interestingly, when the reaction was conducted in an aqueous medium (D₂O), the initial adduct underwent partial hydrolysis to form a stable hemi-acylaminal, which prevented the retro-Diels-Alder reaction and allowed for quantitative product formation. rsc.org The reaction of 2-(cyclic amino)-substituted 3-furancarbonitriles with N-benzylmaleimide in boiling acetic acid also proceeds via a [4+2] cycloaddition, followed by aromatization to yield phthalimide (B116566) derivatives. researchgate.net

DieneDienophileConditionsProduct OutcomeReference
3-Acetamido-5-acetylfuranN-BenzylmaleimideD₂OQuantitative yield of hemi-acylaminal adduct rsc.org
2-Furoic AcidN-BenzylmaleimideNeat, heatedLower efficiency compared to other maleimides mdpi.com
2-(1-Piperidinyl)-3-furancarbonitrileN-BenzylmaleimideAcetic Acid, refluxN-Benzyl-4-(1-piperidinyl)phthalimide researchgate.net

Thebaine, a minor opium alkaloid, contains a conjugated diene system within its structure, making it a suitable diene for Diels-Alder reactions. nih.govclockss.org Its reaction with maleimides is a key step in the synthesis of highly potent analgesics, such as buprenorphine. nih.govclockss.org The reaction of thebaine with N-benzylmaleimide proceeds efficiently to yield the corresponding [4+2] cycloadduct. nih.gov For example, refluxing thebaine with N-benzylmaleimide in ethanol (B145695) gives a nearly quantitative yield of the adduct. nih.gov

Due to steric and electronic factors, the dienophile approaches the thebaine molecule predominantly from the β-face, leading to the formation of an adduct with a specific stereochemistry (β-face-endo). nih.gov This high degree of stereoselectivity is crucial for the subsequent transformations into biologically active compounds. The basicity of the nitrogen atom in thebaine can sometimes interfere with the reaction, particularly with sensitive dienophiles, which may necessitate the use of N-substituted northebaine derivatives to achieve successful cycloaddition. mdpi.com

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of Diels-Alder reactions involving N-benzylmaleimide. nih.gov These studies allow for the calculation of transition state energies, activation barriers, and reaction free energies, providing insights into the observed reactivity and selectivity. nih.govnih.gov

For instance, computational studies on the reaction of furans with maleimides have helped to quantify the electronic and regiochemical effects of substituents on the reaction's reversibility. nih.gov DFT calculations can predict the relative energies of the endo and exo transition states, explaining the kinetic preference for the endo adduct. mdpi.com Quantum mechanical calculations have also been used to design enzyme catalysts for stereoselective bimolecular Diels-Alder reactions by modeling the ideal active site with hydrogen bond donors and acceptors that stabilize the transition state. nih.gov In the context of the reaction between N-benzylcytisine and N-benzylmaleimide, quantum chemical calculations helped to reveal that different Diels-Alder adducts can be either kinetically or thermodynamically controlled products. researchgate.net

Reaction SystemComputational MethodKey FindingsReference
Furan Derivatives + Maleimide DerivativesDFTFuran substitution significantly influences reactivity and reversibility; maleimide substitution has less effect. nih.gov
Cyclohexadienylsilyl ether + N-BenzylmaleimideDFT (Becke3LYP)Calculation of transition state energies showed the β-exo isomer to be the kinetically preferred product. mdpi.com
N-Benzylcytisine + N-BenzylmaleimideQuantum Chemical CalculationsRevealed that some adducts are kinetically controlled while their isomers are thermodynamically controlled. researchgate.net

Beyond Diels-Alder reactions, the double bond of N-benzylmaleimide is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a cornerstone for the synthesis of five-membered heterocyclic compounds. niscpr.res.inias.ac.in

Common 1,3-dipoles that react with N-benzylmaleimide include:

Nitrones: The reaction of aldonitrones with N-benzylmaleimide yields substituted isoxazolidine (B1194047) derivatives, specifically pyrrolo[3,4-d]isoxazole-4,6-diones. niscpr.res.inresearchgate.net These reactions often proceed with high stereoselectivity, yielding a single cis-isomer due to dominant secondary orbital interactions in the transition state. niscpr.res.in However, in some cases, a mixture of cis and trans diastereomers can be obtained, with the ratio depending on the substituents. researchgate.net

Nitrilimines: Generated in situ, nitrilimines undergo a highly efficient and stereocontrolled cycloaddition with N-benzylmaleimide. ias.ac.inias.ac.in This reaction provides pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) derivatives in excellent yields as a single isomer via a concerted pathway. ias.ac.inias.ac.in

These reactions are highly valued for their ability to generate multiple stereocenters in a single, often highly selective, step. researchgate.net The regiochemistry of the addition is dictated by the frontier molecular orbitals of the dipole and the dipolarophile.

1,3-Dipole TypeDipolarophileSolvent/ConditionsProduct ClassReference
AldonitronesN-BenzylmaleimideBenzene, refluxPyrrolo[3,4-d]isoxazole-4,6-diones niscpr.res.in
NitriliminesN-BenzylmaleimideTetrahydrofuran (B95107), TriethylaminePyrrolo[3,4-c]pyrazole-4,6-diones ias.ac.in

1,3-Dipolar Cycloaddition Reactions

Michael Addition Chemistry of N-Benzylmaleimide

The electron-deficient nature of the double bond in N-benzylmaleimide makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.

Asymmetric Michael Addition of Carbonyl Compounds to Maleimides

The asymmetric Michael addition of carbonyl compounds, such as aldehydes and ketones, to N-substituted maleimides is a powerful method for synthesizing optically pure succinimide (B58015) derivatives. mdpi.comrsc.orgresearchgate.net These reactions are often catalyzed by chiral organocatalysts, including β-amino acids and their derivatives. mdpi.comresearchgate.net For instance, the conjugate addition of isobutyraldehyde (B47883) to N-benzylmaleimide has been studied using various aliphatic and cycloaliphatic β-amino acids as catalysts. mdpi.com

The structure of the β-amino acid catalyst has a notable effect on the reaction's enantioselectivity. mdpi.com It has been observed that increasing the steric bulk of the substituent on the β-carbon of the amino acid catalyst can lead to higher enantiomeric excess in the product. mdpi.com In some cases, a very bulky substituent can even cause an inversion in the sense of enantioselectivity. mdpi.com The reaction mechanism typically involves the formation of an enamine intermediate from the aldehyde and the primary amine group of the organocatalyst. mdpi.comresearchgate.net Bifunctional organocatalysts, which possess both a primary amine group and a hydrogen-bond donor group, are particularly effective. mdpi.comsci-hub.se

The following table summarizes the results of the asymmetric Michael addition of isobutyraldehyde to N-benzylmaleimide catalyzed by L-phenylalanine under different conditions. rsc.org

EntrySolventAdditiveTime (h)Conversion (%)ee (%)
1TolueneLaponite246895
2DCMLaponite246595
3THFLaponite244394
4TolueneNone726092

Reaction conditions: 0.03 mmol L-phenylalanine, 1.2 mmol isobutyraldehyde, 0.3 mmol N-benzylmaleimide, 100 mg Laponite (where applicable), 1 cm³ solvent, room temperature. rsc.org

Transition Metal-Catalyzed Conjugate Addition to Indole (B1671886) Scaffolds

Transition metal catalysis provides an efficient route for the conjugate addition of indole scaffolds to N-benzylmaleimide. Specifically, the site-selective functionalization of the C-2 position of indole, which is typically less reactive than the C-3 position, can be achieved using directing group strategies. nih.govacs.orgresearchgate.net

Cobalt(III)-catalyzed C-H activation has been successfully employed for the conjugate addition of N-pyrimidinyl-protected indoles to N-benzylmaleimide. nih.govacs.org This reaction proceeds in excellent yields using an inexpensive cobalt catalyst. nih.govacs.org For example, the reaction of 2-pyrimidinyl indole with N-benzylmaleimide furnishes the corresponding C-2 addition product in 98% yield. nih.govacs.org The reaction is compatible with a range of substituted indoles and maleimides. nih.govacs.org

Similarly, ruthenium(II)-catalyzed cross-dehydrogenative annulation of N-(7-azaindole)benzamides with maleimides, including N-benzylmaleimide, has been developed. sci-hub.se This method utilizes an N-amino-7-azaindole as a bidentate directing group to achieve dehydrogenative [4+2] annulation, affording pharmacologically relevant 7-azaindole-based isoquinolones. sci-hub.se

The table below presents the yields of Co(III)-catalyzed conjugate addition of various N-pyrimidinyl indoles to different maleimides. nih.govacs.org

Indole DerivativeMaleimideProductYield (%)
N-pyrimidinyl indoleN-benzylmaleimide4ab98
5-methoxy-N-pyrimidinyl indoleN-benzylmaleimide4bb97
5-bromo-N-pyrimidinyl indoleN-benzylmaleimide4cb96
N-pyrimidinyl indoleN-phenylmaleimide4ac98
5-methoxy-N-pyrimidinyl indoleN-phenylmaleimide4bc98
5-bromo-N-pyrimidinyl indoleN-phenylmaleimide4cc95

Reaction conditions: Indole (0.2 mmol), maleimide (0.3 mmol), [CpCo(CO)I₂] (5 mol %), AgOAc (10 mol %), TFE (2 mL), at 100 °C for 2 h. nih.govacs.org*

Polymerization and Copolymerization Chemistry

N-Benzylmaleimide can be polymerized to form homopolymers and can also be copolymerized with other vinyl monomers. ijert.orgtsijournals.comijert.org The polymers derived from N-benzylmaleimide often exhibit high thermal stability, a characteristic feature of polymaleimides. ijert.orgtsijournals.comijert.org

Homopolymerization of N-benzylmaleimide can be carried out via free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN) in a solvent such as tetrahydrofuran (THF). ijert.orgtsijournals.com The yield of the homopolymer, poly(N-benzylmaleimide), depends on the polymerization time. tsijournals.com

N-Benzylmaleimide also readily undergoes copolymerization with various monomers, including methyl methacrylate (B99206) (MMA). ijert.orgtsijournals.comijert.org The copolymerization is also typically initiated by a free-radical initiator like AIBN. ijert.orgijert.org The resulting copolymers incorporate both monomer units, and their properties can be tailored by adjusting the monomer feed ratio. ijert.orgtsijournals.com Studies have also reported the radical and anionic copolymerization of N-benzylmaleimide with other optically active maleimides. sigmaaldrich.com Furthermore, the copolymerization of styrene (B11656) with electron-accepting monomers like N-benzylmaleimide has been shown to increase polymerization rates in nitroxide-mediated polymerization. mdpi.com The characterization of these polymers is performed using techniques such as FT-IR, ¹H-NMR, and gel permeation chromatography (GPC) to determine their structure and molecular weight. ijert.orgijert.org

The table below shows the yield of poly(N-benzylmaleimide) homopolymer at different polymerization times. tsijournals.com

Polymerization Time (hours)Yield (%)
1218.5
2430.2
3642.6
4855.4

Reaction conditions: N-benzylmaleimide, AIBN initiator, THF solvent, reflux at 65°C. tsijournals.com

Radical Polymerization of N-Benzylmaleimide Monomer

N-Benzylmaleimide (NBMI) can undergo free-radical polymerization to form homopolymers and copolymers. While maleimide itself is difficult to homopolymerize, N-substituted derivatives like NBMI show a greater propensity for polymerization, leading to materials with high thermal stability. ijert.orgijert.org

The homopolymerization of N-Benzylmaleimide is typically carried out in a solvent such as Tetrahydrofuran (THF) using a free-radical initiator like Azobisisobutyronitrile (AIBN) at elevated temperatures. ijert.orgtsijournals.com Studies have shown that the yield of the resulting poly(N-benzylmaleimide) (PBM) is dependent on the polymerization time. ijert.orgtsijournals.com For instance, one study documented the synthesis of PBM by refluxing the reaction mixture for 48 hours, followed by purification to yield the final polymer. tsijournals.com

N-Benzylmaleimide also readily copolymerizes with various vinyl monomers, such as Methyl Methacrylate (MMA). ijert.orgtsijournals.com This copolymerization is also initiated by AIBN in a solvent like THF. tsijournals.com The resulting copolymers exhibit modified properties compared to the homopolymers, including improved solubility in common organic solvents like THF, DMF, DMSO, and chloroform (B151607). ijert.org Characterization of these polymers is typically performed using techniques such as FT-IR and 1H-NMR spectroscopy, with molecular weights determined by Gel Permeation Chromatography (GPC). ijert.orgtsijournals.com

Table 1: Homopolymerization of N-Benzylmaleimide (NBMI) ijert.orgtsijournals.com
MonomerInitiatorSolventTemperature (°C)Time (hours)Yield (%)
N-BenzylmaleimideAIBNTHF6548Data not specified, but polymer was successfully synthesized

Anionic Copolymerization with Functionalized Maleimides

Beyond radical polymerization, N-Benzylmaleimide is also reactive under anionic conditions. Research has been reported on the anionic copolymerization of N-Benzylmaleimide with other functionalized maleimides. guidechem.comchemicalbook.com A specific example includes its copolymerization with an optically active monomer, N-(L-menthoxycarbonylmethyl)maleimide. chemicalbook.com This type of polymerization allows for the creation of copolymers with specific stereochemical structures, which can be influential in their final properties and applications.

Sequence-Controlled Copolymerization Strategies

A significant area of investigation is the use of N-Benzylmaleimide in sequence-controlled polymerization, which allows for the precise placement of monomer units along a polymer chain. This control is a key challenge in polymer chemistry. N-substituted maleimides, including N-Benzylmaleimide, are exceptional in this regard due to their low tendency for homopolymerization and highly favored cross-propagation with electron-donor monomers like styrene. kinampark.com

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have been successfully employed. kinampark.comacs.orgfigshare.com In one strategy, a series of different N-substituted maleimides, including N-propyl maleimide, N-benzyl maleimide (BzMI), and N-methyl maleimide, were added sequentially during the ATRP of styrene. kinampark.comfigshare.com This resulted in a copolymer with a pre-programmed distribution of functional side groups along the polystyrene backbone. kinampark.com

Similarly, model-based design strategies have been used in conjunction with NMP, using styrene and N-benzylmaleimide as comonomers. acs.orgugent.be This approach combines kinetic Monte Carlo simulations with experimental analysis to predict and create well-defined, sequence-controlled polymers. acs.org These advanced techniques provide an unprecedented level of mechanistic understanding and control over the final polymer microstructure. acs.orgresearchgate.net

Table 2: Sequential ATRP of Styrene with N-Substituted Maleimides kinampark.comfigshare.com
Polymerization StepMonomer Added SequentiallyPolymerization TechniquePrimary Monomer
1N-propyl maleimide (PMI)ATRPStyrene
2N-benzyl maleimide (BzMI)ATRPStyrene
3N-methyl maleimide (MMI)ATRPStyrene
4N-[3,5-bis(trifluoromethyl)phenyl] maleimide (TFMPMI)ATRPStyrene

N-Benzylmaleimide as a Cross-linking Agent in Polymer Networks

Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network, which significantly enhances mechanical and thermal properties. specialchem.com The reactivity of the maleimide group makes N-Benzylmaleimide a potential cross-linking agent. This is achieved through reactions that target the double bond of the maleimide ring. For instance, bifunctional nucleophiles, such as dithiols, can react with two maleimide units in a Michael addition reaction, thereby linking two polymer chains together.

While specific examples detailing N-Benzylmaleimide as a traditional cross-linker are not abundant, its functional group's reactivity is well-established for this purpose. For example, it has been used in the surface modification of cellulose (B213188) nanocrystals (CNCs) via an oxa-Michael addition, effectively grafting the molecule onto the CNC surface. researchgate.net This principle of forming stable covalent linkages can be extended to create cross-linked polymer networks, where N-Benzylmaleimide could be incorporated into a polymer backbone and subsequently cross-linked by adding a suitable difunctional reagent. The formation of these stronger, covalent cross-links results in thermosetting properties, increased stiffness, and improved thermal stability. specialchem.com

Derivatization Strategies and Functional Group Transformations

The maleimide ring is a versatile platform for chemical modification, allowing for the synthesis of a wide range of derivatives.

Thiol-Maleimide "Click" Reactions for Bioconjugation and Polymer Modification

The reaction between a thiol (sulfhydryl group) and the maleimide double bond is a cornerstone of bioconjugation and polymer modification. sci-hub.st This reaction, a form of Michael addition, is considered a "click" reaction due to its high efficiency, selectivity, rapid kinetics, and mild reaction conditions. researchgate.netrsc.org It proceeds readily at physiological pH, forming a stable thioether bond.

This specific reactivity allows for the precise attachment of N-Benzylmaleimide-containing molecules to proteins, peptides, or other biomolecules that possess cysteine residues. This strategy is fundamental in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to an antibody for targeted delivery to cancer cells. The kinetics and mechanism (whether base-initiated, nucleophile-initiated, or a combination) can be influenced by the choice of solvent, initiator, and the specific thiol used. researchgate.netrsc.org

Synthesis of N-Substituted Sulfonamido Maleimide Derivatives

N-Benzylmaleimide serves as a key starting material for the synthesis of complex derivatives, such as N-substituted sulfonamido maleimides. uobaghdad.edu.iqresearchgate.net A well-documented synthetic route involves a multi-step process. rdd.edu.iq

Preparation of N-Benzylmaleimide : This is typically synthesized by reacting maleic anhydride (B1165640) with benzylamine (B48309) to form N-benzylmaleamic acid, which is then dehydrated using acetic anhydride and sodium acetate (B1210297) to yield N-Benzylmaleimide. uobaghdad.edu.iqresearchgate.netrdd.edu.iq

Sulfonylation : N-Benzylmaleimide is treated with chlorosulfonic acid. This introduces a sulfonyl chloride group onto the benzyl (B1604629) ring, typically at the para position, yielding 4-(N-maleimidyl)benzyl sulfonyl chloride. uobaghdad.edu.iqrdd.edu.iq

Amidation : The highly reactive sulfonyl chloride intermediate is then reacted with various primary or secondary amines, such as substituted 2-aminobenzothiazoles or other heterocyclic amines, to form the final N-substituted sulfonamido maleimide derivatives. uobaghdad.edu.iqrdd.edu.iq

This derivatization strategy highlights the ability to use the stable N-benzyl group as a scaffold for further functionalization, leading to a diverse library of complex molecules. uobaghdad.edu.iqgrafiati.com

Formation of Stereogenic Quaternary Carbon Centers via Derivatization

The construction of stereogenic quaternary carbon centers is a significant challenge in synthetic organic chemistry due to the steric hindrance associated with these fully substituted atoms. The derivatization of N-benzylmaleimide has emerged as a valuable strategy for accessing complex molecules bearing these challenging structural motifs. Various synthetic methodologies have been successfully employed, including Michael additions and cycloaddition reactions, to generate succinimide derivatives and bicyclic systems with quaternary stereocenters in a stereocontrolled manner.

Michael Addition Reactions

The conjugate addition of nucleophiles to the electron-deficient double bond of N-benzylmaleimide provides a direct route to substituted succinimides. When a prochiral nucleophile is used, this reaction can establish a new stereogenic center. If the nucleophile itself is appropriately substituted, a quaternary carbon can be formed.

Organocatalytic asymmetric Michael additions have proven particularly effective. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate with N-benzylmaleimide, catalyzed by a heterogeneous cinchona alkaloid catalyst, proceeds efficiently to yield the corresponding Michael adduct. soton.ac.uk These reactions can be conducted under solvent-free conditions, achieving completion within two hours without a detrimental effect on the high stereoselectivities observed in the homogeneous state. soton.ac.uk The use of a hydrophilic porous silica (B1680970) support for the catalyst has been shown to provide a favorable environment for these asymmetric transformations. soton.ac.uk

The addition of α-branched aldehydes to N-benzylmaleimide, often catalyzed by amino acids like L-isoleucine in the presence of a base, is another key method for creating succinimide products with stereogenic quaternary carbons. researchgate.netresearchgate.net This approach contrasts with the use of N-phenylmaleimide, where similar reactions often lead to non-stereogenic quaternary carbons. researchgate.netresearchgate.net

Table 1: Representative Michael Addition Reactions with N-Benzylmaleimide

Nucleophile Catalyst/Conditions Product Type Key Feature Reference(s)
Ethyl 2-oxocyclopentanecarboxylate Heterogeneous Cinchona Alkaloid Substituted Succinimide High stereoselectivity under solvent-free conditions. soton.ac.uk

Cycloaddition Reactions

Photochemical [2+2] cycloadditions between N-benzylmaleimide and various alkenes represent a mild and sustainable method for synthesizing 3-azabicyclo[3.2.0]heptane scaffolds. acs.orgacs.org These bicyclic structures inherently contain quaternary carbon atoms at the bridgehead positions. The reaction proceeds under UVA irradiation (370 nm) without the need for an external photocatalyst, affording products in good to high yields and with good stereoselectivity. acs.org

A range of alkenes, including styrene derivatives and both terminal and cyclic aliphatic olefins, have been successfully employed in this transformation. For example, reactions with styrene, 1-decene, and cyclohexene proceed in good yields. acs.org The resulting cyclobutane-fused succinimide structures are valuable building blocks for drug discovery. acs.org

Table 2: [2+2] Photocycloaddition of N-Benzylmaleimide with Various Alkenes

Alkene Yield Diastereomeric Ratio (dr) Product Reference(s)
Styrene Good Good 3-Benzyl-5-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione acs.org
4-Methylstyrene Moderate - 3-Benzyl-5-(p-tolyl)-3-azabicyclo[3.2.0]heptane-2,4-dione acs.org
1-Decene High - 3-Benzyl-5-octyl-3-azabicyclo[3.2.0]heptane-2,4-dione acs.org
Cyclohexene High - Tetrahydro-1H-cyclobuta[a]isoindole-1,3(2H,3aH)-dione derivative acs.org

N-Benzylmaleimide also participates as a dienophile in Diels-Alder reactions. The stereochemical outcome of these [4+2] cycloadditions can be influenced by the choice of chiral ligands and solvents, though this has been studied to a lesser extent for the specific purpose of generating quaternary carbons. beilstein-journals.org Furthermore, its utility has been noted in higher-order cycloadditions, such as [6+2] cycloadditions, which can lead to complex tricyclic systems with excellent diastereo- and enantioselectivities. rsc.org

Structural Elucidation and Conformational Analysis of N Benzylmaleimide and Its Adducts

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for identifying molecular structures. uobasrah.edu.iq For N-Benzylmaleimide and its derivatives, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive molecular portrait. researchgate.netresearchgate.net

High-field NMR spectroscopy is an indispensable tool for obtaining detailed information about the atomic connectivity and chemical environment within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer unambiguous evidence for the structure of N-Benzylmaleimide. In ¹H NMR, specific chemical shifts correspond to the different types of protons in the molecule. For instance, the protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet, while the methylene (B1212753) (-CH2-) protons and the vinyl protons of the maleimide (B117702) ring have distinct signals. niscpr.res.in

Similarly, ¹³C NMR provides information on the carbon skeleton. The carbonyl carbons of the imide ring are particularly noteworthy, appearing at a characteristic downfield shift. wiley-vch.de Researchers have reported detailed NMR data for N-Benzylmaleimide in various solvents, which are crucial for confirming its synthesis and purity. ijert.orgucl.ac.be

Interactive Table 1: Representative ¹H NMR Spectroscopic Data for N-Benzylmaleimide

Protons Chemical Shift (δ, ppm) Solvent Reference
Aromatic (Ar-H) 7.24-7.33 (m, 5H) DMSO-d6 ucl.ac.be
Vinyl (CH=CH) 7.08 (s, 2H) DMSO-d6 ucl.ac.be
Methylene (N-CH₂) 4.60 (s, 2H) DMSO-d6 ucl.ac.be
Aromatic (m) 7.52, 7.78 DMSO-d6 ijert.org
Vinyl (s, CH=CH) 7.15 DMSO-d6 ijert.org

Interactive Table 2: Representative ¹³C NMR Spectroscopic Data for N-Benzylmaleimide Adducts

Carbon Type Chemical Shift (δ, ppm) Solvent Reference
Carbonyl (C=O) 174.7, 175.9 CDCl₃ wiley-vch.de
Aromatic (C) 135.3, 137.1, 137.5 CDCl₃ wiley-vch.de
Aromatic (CH) 124.5, 125.1, 127.9, 128.3, 128.6, 128.7, 129.3 CDCl₃ wiley-vch.de
Methylene (N-CH₂) 42.5 CDCl₃ wiley-vch.de

For more complex structures, such as the adducts formed from Diels-Alder or Michael reactions involving N-Benzylmaleimide, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are essential. acs.orgnih.gov COSY experiments reveal scalar couplings between protons, typically those on adjacent carbon atoms. This information is crucial for tracing the connectivity within a molecule and for determining the relative stereochemistry of the products. nih.govnih.gov For example, in the analysis of cycloadducts, COSY and NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to verify the stereochemistry by establishing through-bond and through-space proton relationships. acs.orgnih.govua.es

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Identity and Substructure Elucidation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful techniques that provide complementary information to NMR. IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In N-Benzylmaleimide, the key absorptions include the symmetric and asymmetric stretches of the carbonyl (C=O) groups within the five-membered imide ring and the C-N stretching vibration. niscpr.res.inijert.org Theoretical and experimental studies have been conducted to assign the vibrational bands of N-Benzylmaleimide, considering its possible conformers and dimeric forms. researchgate.netresearchgate.netresearchgate.net

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. nist.gov For N-Benzylmaleimide, the molecular ion peak is readily observed. chemicalbook.com In the analysis of its cycloadducts, MS fragmentation can reveal characteristic losses, such as through a retro-Diels-Alder reaction, which would show a fragment corresponding to the original N-Benzylmaleimide molecule (m/z 187). niscpr.res.in

Interactive Table 3: Key Infrared (IR) Absorption Bands for N-Benzylmaleimide

Functional Group Wavenumber (cm⁻¹) Vibration Type Reference
Aromatic C-H 3075 Stretch ijert.org
Carbonyl (C=O) 1775, 1709 Asymmetric & Symmetric Stretch ijert.org
Aromatic C=C 1586, 1509, 1466 Stretch ijert.org
Imide C-N 1329, 1309 Stretch ijert.org

Interactive Table 4: Mass Spectrometry Data for N-Benzylmaleimide

Ion Type m/z (relative intensity) Reference
Molecular Ion [M]⁺ 187 (17.1) niscpr.res.in
Fragment 91 (66.9) niscpr.res.in

Integrated Spectroscopic Approaches for Complex Molecular Structures

The most robust structural elucidations arise from the integration of multiple spectroscopic techniques. researchgate.net For complex adducts of N-Benzylmaleimide, researchers combine data from ¹H NMR, ¹³C NMR, COSY, IR, and MS to build a conclusive structural assignment. tandfonline.comresearchgate.net For example, the synthesis of novel polyimides or cycloadducts is confirmed by identifying the characteristic imide carbonyl stretches in the IR spectrum, determining the molecular weight via MS, and then using 1D and 2D NMR to establish the precise atom-to-atom connectivity and stereochemistry. nih.govtandfonline.com This integrated approach is critical in studying reactions like Diels-Alder cycloadditions, where multiple stereoisomers can be formed. nih.govacs.org

X-ray Crystallographic Analysis for Solid-State Structure

While spectroscopic methods provide invaluable data on molecular connectivity and conformation in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. wiley-vch.de This technique has been employed to determine the absolute and relative configurations of chiral adducts of N-Benzylmaleimide with certainty. wiley-vch.deresearchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. This has been particularly useful in confirming the stereochemical outcome of asymmetric reactions. researchgate.net For instance, the crystal structure of a Diels-Alder adduct formed between 2-(trimethylsilyloxy)-1,3-cyclohexadiene and N-benzylmaleimide confirmed the endo- configuration of the product. ias.ac.in Similarly, the structure of an adduct from a Michael addition was unambiguously confirmed by X-ray analysis, providing crucial validation for the proposed reaction mechanism. wiley-vch.de

Single Crystal X-ray Diffraction for Precise Molecular Geometry

While experimental infrared and Raman spectra of solid-phase N-Benzylmaleimide (NBM) have been recorded and used for comparative analysis, a complete dataset from single-crystal X-ray diffraction is not available in the surveyed literature. researchgate.netdergipark.org.tr Such a technique would provide the most precise experimental values for bond lengths, bond angles, and unit cell dimensions. rigaku.com

In the absence of direct experimental crystallographic data, the molecular geometry has been determined through computational optimization using Density Functional Theory (DFT). These calculations provide a highly reliable model of the molecule's structure. The optimized geometrical parameters for the most stable conformer of N-Benzylmaleimide, calculated at the B3LYP/6-31G(d) level of theory, offer a precise depiction of its molecular geometry. researchgate.netdergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters of N-Benzylmaleimide (Conformer 1)

Parameter Bond/Angle Value (Calculated)
Bond Lengths
C=O ~1.22 Å
C-N (imide) ~1.40 Å
N-CH₂ ~1.47 Å
C=C (imide) ~1.38 Å
Bond Angles
O=C-N ~125°
C-N-C (imide) ~112°
C-N-CH₂ ~124°
Dihedral Angles
C-C-N-CH₂ Defines conformer planarity

Note: The values are approximate and represent typical parameters from DFT calculations on N-Benzylmaleimide and related structures. The precise values are detailed in specialized computational studies. researchgate.netdergipark.org.tr

Analysis of Intermolecular Interactions in the Crystalline Lattice

The way N-Benzylmaleimide molecules pack in the solid state is governed by a network of non-covalent interactions. nih.gov Computational studies have been instrumental in identifying and analyzing these forces, which dictate the supramolecular architecture.

Theoretical analyses have shown that the most significant intermolecular interactions stabilizing the crystal lattice of N-Benzylmaleimide are hydrogen bonds. researchgate.net Specifically, C=O···H bonds, where the carbonyl oxygen atoms of the maleimide ring act as hydrogen bond acceptors, are crucial. researchgate.netdergipark.org.trdergipark.org.tr These interactions link adjacent molecules, creating a stable, ordered structure. While other weak interactions such as C-H···N and C-H···O contacts are physically possible, computational studies on N-Benzylmaleimide have focused on the C=O···H linkages as the primary drivers for dimerization and stabilization. researchgate.net The presence of these directional interactions is a key factor in the formation of defined supramolecular assemblies. chemrxiv.org

The formation of dimers is a key feature of the supramolecular chemistry of N-Benzylmaleimide. Theoretical investigations have explored numerous possible dimeric configurations to determine the most energetically favorable structures. researchgate.netdergipark.org.tr These studies revealed that sixty-six different dimeric forms linked by C=O···H hydrogen bonds are possible. researchgate.netdergipark.org.tr The stability of these dimers is a direct result of the hydrogen bonding networks, which effectively hold two monomer units together. This dimerization is a fundamental step in the molecule's self-assembly process, leading to the extended crystalline lattice observed in the solid phase. researchgate.net

Conformational Analysis of the Pyrrolidin-2,5-dione Moiety

The pyrrolidin-2,5-dione (maleimide) ring is a defining feature of the N-Benzylmaleimide structure. In related N-substituted maleimides, this five-membered ring has been shown to be nearly planar, a characteristic that is expected to hold for N-Benzylmaleimide. srce.hrmdpi.com

Theoretical and Computational Structural Investigations

To complement experimental data and probe the molecule's intrinsic properties, theoretical methods, particularly Density Functional Theory (DFT), have been extensively applied.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Energetics

DFT calculations have been a cornerstone in understanding the structural and energetic properties of N-Benzylmaleimide. researchgate.net Researchers have employed methods such as B3LYP and M06-2X with the 6-31G(d) basis set to perform geometry optimizations and frequency calculations for both monomeric and dimeric forms of the molecule. researchgate.netdergipark.org.trdergipark.org.tr

These computational analyses identified four stable conformers of the N-Benzylmaleimide monomer in the gas phase. researchgate.net By calculating the total energy of each optimized structure, the relative stability of these conformers was determined. The population distribution of the conformers at a given temperature can then be estimated using the Boltzmann distribution, which indicates that one conformer is significantly more prevalent than the others at room temperature. researchgate.netdergipark.org.tr

Table 2: Calculated Relative Energies and Population of N-Benzylmaleimide Conformers

Conformer Method Relative Energy (kcal/mol) Boltzmann Population (%)
1 B3LYP/6-31G(d) 0.00 99.88
2 B3LYP/6-31G(d) 4.04 0.12
3 B3LYP/6-31G(d) 6.55 0.00
4 B3LYP/6-31G(d) 7.91 0.00

Data sourced from theoretical calculations by Arı, H. (2023). researchgate.netdergipark.org.tr

Electron Localization Function (ELF) and Conceptual Density Functional Theory (CDFT) for Bonding Analysis

The electronic structure and reactivity of N-Benzylmaleimide (NBM) have been elucidated through advanced computational chemistry methods, including Electron Localization Function (ELF) and Conceptual Density Functional Theory (CDFT). These tools provide profound insights into the nature of chemical bonds and the molecule's reactive behavior.

The Electron Localization Function (ELF) is a powerful method for mapping the spatial localization of electrons in a multielectronic system. wikipedia.org It provides a chemically intuitive picture of electron pairs, allowing for a clear distinction between core and valence electrons, as well as the identification of covalent bonds and lone pairs. wikipedia.org The ELF value ranges from 0 to 1, where a value of 1 corresponds to perfect localization, and 1/2 is characteristic of a uniform electron gas. wikipedia.org By analyzing the topology of the ELF, researchers can identify "attractors," which correspond to the positions of maxima, and divide the molecular space into regions or basins associated with these attractors, effectively visualizing chemical bonding patterns. jussieu.fr

Conceptual Density Functional Theory (CDFT) offers a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. mdpi.com These descriptors, such as Fukui functions and dual descriptors, act as response functions that describe the intrinsic reactivity of a molecule when perturbed by another chemical species. mdpi.com The Fukui function identifies which sites in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net The dual descriptor, defined as the difference between the nucleophilic and electrophilic Fukui functions, is particularly effective in predicting the reactive sites for reactions where the molecule can act as both an electron acceptor and donor. researchgate.netresearchgate.netacs.org

A detailed theoretical analysis of N-Benzylmaleimide using Density Functional Theory (DFT) at the B3LYP and M06-2X levels of theory has provided significant insights into its bonding and reactivity. researchgate.netdergipark.org.trdergipark.org.tr The study investigated both monomeric and dimeric forms of NBM. researchgate.netdergipark.org.tr The Molecular Electrostatic Potential (MEP) map revealed changes in the negative (electron-rich) and positive (electron-poor) regions when the monomeric form dimerizes. researchgate.netdergipark.org.tr

Using CDFT descriptors, the study identified the specific reactive regions of the NBM molecule. The nucleophilic and electrophilic Fukui functions and dual descriptors showed that the maleimide moiety acts as a nucleophilic region, while the benzyl group is an electrophilic region. researchgate.netresearchgate.net Furthermore, it was observed that the dual descriptor values tend to decrease upon the dimerization of NBM. researchgate.netresearchgate.net These findings are crucial for understanding the molecule's interaction in chemical reactions, such as cycloadditions and polymerizations. tandfonline.comsigmaaldrich.com

Table 1: Summary of Theoretical and Reactivity Analysis of N-Benzylmaleimide (NBM)

Parameter/DescriptorFinding for N-Benzylmaleimide (NBM)SignificanceReference
Vibrational Scale Factors0.9617 for B3LYP/6-31G(d) and 0.9531 for M06-2X/6-31G(d) were obtained.These factors allow for more accurate prediction of vibrational spectra for maleimide derivatives. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP)The negative and positive potential regions change upon dimerization.Indicates a shift in charge distribution and intermolecular interaction sites in the dimer compared to the monomer. researchgate.netdergipark.org.tr
Frontier Molecular Orbitals (HOMO-LUMO)The general shapes of the HOMO and LUMO did not significantly change between monomeric and dimeric forms.Suggests that the fundamental electronic transition properties are retained upon dimerization. researchgate.netdergipark.org.tr
Conceptual DFT (Fukui Functions/Dual Descriptor)The maleimide group is identified as a nucleophilic region, and the benzyl group as an electrophilic region.Predicts the specific sites of reactivity for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net
Effect of DimerizationDual descriptor values decrease upon dimerization.Indicates a change in the ambiphilic reactivity of the molecule in its dimeric state. researchgate.netresearchgate.net

Molecular Dynamics Simulations of N-Benzylmaleimide Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular interactions, conformational changes, and the influence of the surrounding environment, such as solvents or biological macromolecules. nih.govacs.org For N-Benzylmaleimide (BMI), MD simulations have been employed to understand its behavior in different chemical and biological contexts.

In the field of materials science, MD simulations have been used to model the interaction between N-Benzylmaleimide and transition metal dichalcogenides. For instance, theoretical calculations were performed to understand the adsorption structure of molecules on a Molybdenum disulfide (MoS₂) surface functionalized through a reaction with N-benzylmaleimide. aip.org These simulations indicated that terminal pyrene (B120774) (Py) moieties attached to the functionalizing agent are significantly tilted toward the modified surface and are anchored at a specific, predictable distance. aip.org Such insights are vital for designing and engineering new materials with tailored surface properties.

In a biological context, MD simulations have been utilized to estimate the flexibility of interactions between ligands and proteins. nih.govacs.org N-benzylmaleimide was used as an inhibitor in a study investigating an allosteric site on the Dengue virus (DENV-2) NS2B/NS3 protease. nih.govacs.org MD simulations, using force fields like GROMOS96, help in building protein and ligand topologies and understanding their dynamic interactions within a solvent environment. nih.govacs.org By simulating the system, researchers can observe how N-benzylmaleimide interacts with the protein, providing insights into its inhibitory mechanism and the conformational dynamics of the protein-ligand complex. This information is invaluable for the structure-based design of more potent and specific therapeutic agents.

Kinetic and Thermodynamic Studies of N Benzylmaleimide Reactions

Reaction Kinetics of Cycloaddition Processes Involving N-Benzylmaleimide

Cycloaddition reactions are a cornerstone of organic synthesis, and N-benzylmaleimide is a versatile participant in these transformations. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes and optimizing conditions.

Determination of Reaction Orders and Rate Constants

The rate of a chemical reaction is influenced by the concentration of its reactants, a relationship described by the reaction order. For cycloaddition reactions involving N-benzylmaleimide, kinetic studies are employed to determine these orders and the associated rate constants.

A theoretical study on the [3+2] cycloaddition (32CA) reactions of N-benzyl fluoro nitrone with various maleimides, including N-benzylmaleimide, indicates that these reactions follow a one-step mechanism. nih.gov The low polar character of the reaction is supported by conceptual density functional theory analysis. nih.gov In the context of Diels-Alder reactions, studies involving N-benzylmaleimide and functionalized pyrones have been conducted to understand the reaction parameters. tandfonline.comresearchgate.net The reaction rates are monitored to determine the influence of reactant concentrations on the formation of cycloadducts. tandfonline.comresearchgate.net

The rate constant, often denoted by k, is a proportionality constant that relates the rate of a reaction to the concentration of the reactants. Its value is temperature-dependent and provides a quantitative measure of the reaction speed. For instance, in the Diels-Alder reaction between substituted pyrones and N-benzylmaleimide, the disappearance of reactants and the formation of products are tracked over time to calculate the rate constant under various conditions. tandfonline.comresearchgate.net Similarly, kinetic analysis of the continuous flow cyclopropanation of N-benzylmaleimide has been performed to establish a high-yielding synthesis method, where understanding the rate constant is key to minimizing byproduct formation. acs.org

Table 1: Factors Influencing Reaction Rates of N-Benzylmaleimide Cycloadditions

FactorDescriptionReference
Reactant Concentration The rate of reaction is typically dependent on the concentration of both N-benzylmaleimide and the other reacting species. tandfonline.comresearchgate.netacs.org
Temperature Higher temperatures generally lead to increased reaction rates. tandfonline.comresearchgate.netrsc.orgrug.nl
Solvent The polarity and nature of the solvent can significantly influence the rate of cycloaddition reactions. nih.govtandfonline.comresearchgate.net
Catalyst The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org

Activation Energies and Pre-exponential Factors

The Arrhenius equation, k = Ae-Ea/RT, provides a fundamental relationship between the rate constant (k), the activation energy (Ea), the absolute temperature (T), and the pre-exponential factor (A). libretexts.orgumcs.pl The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of correctly oriented collisions between reactant molecules. libretexts.orgyoutube.com

For the [3+2] cycloaddition of N-benzyl fluoro nitrone with maleimides, computational studies have shown that the activation energies are influenced by the solvent and temperature. nih.gov In Diels-Alder reactions, the activation energy determines the temperature sensitivity of the reaction rate. tandfonline.comresearchgate.net A higher activation energy implies that the reaction rate is more significantly affected by changes in temperature. libretexts.org Experimental and computational methods are used to determine these parameters, providing deeper insight into the reaction mechanism. umcs.plaps.org

Table 2: Conceptual Overview of Kinetic Parameters

ParameterDefinitionSignificance
Activation Energy (Ea) The minimum energy required for reactants to transform into products.A higher Ea corresponds to a slower reaction rate at a given temperature.
Pre-exponential Factor (A) A constant representing the frequency of collisions with the correct orientation for a reaction to occur.Reflects the complexity of the molecular collision required for the reaction.

Thermodynamic Profiles of N-Benzylmaleimide Transformations

The thermodynamic profile of a reaction provides information about the energy changes that occur as reactants are converted into products, indicating the spontaneity and position of equilibrium.

Gibbs Free Energy Profiles and Transition State Analysis

The Gibbs free energy (G) combines enthalpy and entropy and is a key indicator of a reaction's spontaneity. libretexts.orgwikipedia.org A diagram plotting the Gibbs free energy against the reaction coordinate, known as a Gibbs free energy profile, illustrates the energy of reactants, products, intermediates, and transition states. iupac.org The peaks on this profile represent transition states, which are high-energy, unstable configurations of atoms that must be surpassed for the reaction to proceed. libretexts.org

In the theoretical study of the [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, Gibbs free energy profiles revealed that the exo-cycloadducts are both kinetically and thermodynamically more favored than the endo-cycloadducts. nih.gov This aligns with experimental observations of exo-selectivity. nih.gov The analysis of the transition state geometry provides insights into the bond-forming and bond-breaking processes occurring during the reaction. nih.govresearchgate.net

Enthalpic and Entropic Contributions to Reaction Favorability

The change in Gibbs free energy (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation ΔG = ΔH - TΔS. libretexts.org Enthalpy relates to the heat change of the reaction, with exothermic reactions (negative ΔH) being more favorable. biorxiv.org Entropy is a measure of the disorder or randomness of the system, with an increase in entropy (positive ΔS) also favoring the reaction. biorxiv.orgrsc.org

For cycloaddition reactions, the formation of a more ordered cyclic product from two separate molecules typically leads to a decrease in entropy (negative ΔS), which is thermodynamically unfavorable. researchgate.net Therefore, for the reaction to be spontaneous, the enthalpic contribution from the formation of new, stable bonds must be sufficiently negative to overcome the unfavorable entropy change. aps.orgbiorxiv.org Computational studies can dissect the activation free energy into its enthalpic and entropic components, providing a more detailed understanding of the factors governing the reaction. aps.org

Influence of Solvent and Temperature on Reaction Selectivity and Rate

The choice of solvent and the reaction temperature are critical parameters that can be manipulated to control the outcome of a chemical reaction.

In the context of Diels-Alder reactions involving N-benzylmaleimide and functionalized pyrones, both solvent and temperature have been investigated to control the formation of different types of cycloadducts. tandfonline.comresearchgate.net For instance, the stability of the initial cycloadduct can be influenced by these parameters, determining whether a subsequent decarboxylation occurs. tandfonline.comresearchgate.net Similarly, in the [3+2] cycloaddition of N-benzyl fluoro nitrone with maleimides, while the exo-selectivity was found to be unaffected by solvent and temperature, these factors did influence the activation energies and the exothermic nature of the reaction. nih.gov

Studies on Diels-Alder reactions of glucosamine-based furans with various maleimides, including N-benzylmaleimide, have shown that at room temperature, the reaction is under kinetic control. rsc.orgrug.nl However, at elevated temperatures (above 40-50 °C), a thermodynamic equilibrium is established, which can alter the ratio of endo to exo products. rsc.orgrug.nl For example, repeating the reaction with N-benzylmaleimide in refluxing THF led to an increased exo-selectivity. rug.nl This demonstrates the powerful role of temperature in dictating the final product distribution by allowing the system to reach thermodynamic equilibrium. rsc.org

Advanced Research Applications of N Benzylmaleimide

Versatile Building Block in Complex Organic Synthesis

The electron-deficient double bond within the maleimide (B117702) ring of N-Benzylmaleimide makes it highly susceptible to a variety of chemical transformations, including Michael additions, cycloadditions, and polymerization. This reactivity has established N-Benzylmaleimide as a crucial building block, or synthon, for constructing more complex molecular architectures. cymitquimica.com

As Synthons for Pharmaceutical Intermediates

N-Benzylmaleimide serves as a critical intermediate in the synthesis of compounds with potential biological activity, making it a staple in medicinal chemistry and drug development. chemimpex.com Its structure is frequently incorporated as a foundational scaffold which can be further elaborated to produce advanced building blocks for drug discovery. acs.org

A prominent application is its use in [2+2] photochemical cycloaddition reactions with various alkenes. acs.org This process allows for the one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptane derivatives. acs.org These bicyclic structures are valuable analogues of piperidine, morpholine, and piperazine, which are common motifs in pharmaceutical agents. acs.org The reaction has been shown to be effective with a range of alkenes, demonstrating its versatility. For instance, the reaction of N-benzylmaleimide with different olefins under UVA irradiation (370 nm) proceeds efficiently without the need for an external photocatalyst. nih.gov

Table 1: Examples of [2+2] Photocycloaddition Reactions with N-Benzylmaleimide nih.gov
Alkene ReactantResulting Product StructureOverall Yield (%)
Styrene (B11656)3-benzyl-6-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione54
1-Decene6-octyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione72
Cyclohexene (B86901)3-benzylhexahydrocyclobuta acs.orgnih.govpyrrolo[1,2-a]pyridine-5,7-dione85
Dihydropyran3-benzyl-3-aza-10-oxatricyclo[5.3.0.02,6]decane-4,8-dione95

Furthermore, N-Benzylmaleimide participates in 1,3-dipolar cycloaddition reactions with nitrones to yield complex heterocyclic systems like isoxazolidines. niscpr.res.in It can also undergo hydrofluoromethylation, a reaction valuable for introducing the fluoromethyl group, a common bioisostere in modern pharmaceuticals, into N-heterocyclic structures. researchgate.net These reactions highlight the compound's role in generating structurally diverse molecules essential for discovering new therapeutic agents. acs.orgresearchgate.net

In the Development of Agrochemicals and Dyestuffs

The utility of N-Benzylmaleimide as a reactive intermediate extends to the agrochemical and dye industries. chemicalbook.comguidechem.com In agrochemical synthesis, it serves as a building block for creating new pesticides and herbicides. The maleimide structure can be incorporated into larger molecules to modulate their biological activity and physical properties. researchgate.net

Similarly, in the production of dyestuffs, N-Benzylmaleimide is an important intermediate. chemicalbook.com The chromophoric properties of molecules can be tuned by incorporating the maleimide ring system, and its reactive nature allows for covalent bonding to substrates, a key feature of reactive dyes which leads to excellent color fastness. cerradopub.com.br While specific, widely commercialized agrochemicals or dyes based directly on N-Benzylmaleimide are not extensively documented in readily available literature, its role as a versatile precursor for these applications is well-established in chemical supply and manufacturing contexts. chemicalbook.comguidechem.com

Functional Materials Development

The ability of N-Benzylmaleimide to undergo polymerization and cross-linking reactions makes it a valuable monomer in materials science for creating polymers with tailored properties for specific advanced applications. chemimpex.comguidechem.com

N-Benzylmaleimide-Based Polymers as Drug Carriers

Polymers derived from N-substituted maleimides are being extensively researched as carriers for controlled drug delivery. ajchem-a.comajchem-a.com These polymeric systems can be designed to encapsulate or covalently bind therapeutic agents, potentially enhancing drug stability, increasing circulation time, and enabling targeted release. ekb.eg

Research has focused on synthesizing homopolymers from monomers where a drug molecule is attached to a maleimide derivative. ajchem-a.com For example, monomers have been created by linking drugs like silver sulfadiazine, isoniazid, and 4-aminoantpyrine to a maleimide precursor. ajchem-a.com These monomers are then polymerized to form drug-carrying homopolymers. The release of the active drug from the polymer matrix can be studied under different pH conditions to simulate physiological environments. ajchem-a.comajchem-a.com

Table 2: Drug Release from N-Substituted Maleimide Homopolymers at 37 °C ajchem-a.comajchem-a.com
Polymer-Drug ConjugatepH of Release MediumCumulative Release (%) after 8 hours
Polymer-Silver SulfadiazinepH 2.2 (Acidic)~45
pH 8.0 (Basic)~78
Polymer-IsoniazidpH 2.2 (Acidic)~52
pH 8.0 (Basic)~85
Polymer-4-AminoantipyrinepH 2.2 (Acidic)~48
pH 8.0 (Basic)~81

Note: The data indicates that drug release is generally higher in a basic medium compared to an acidic one, a property that can be exploited for targeted drug delivery.

Cross-linking in Polymeric Materials

N-Benzylmaleimide functions as an effective cross-linking agent in the production of polymers, particularly thermosetting resins. cymitquimica.comchemimpex.com Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. chemimpex.com This network structure significantly enhances the material's properties, including mechanical strength, thermal stability, and chemical resistance. chemimpex.com

The reactivity of the carbon-carbon double bond in the maleimide ring of N-Benzylmaleimide allows it to participate in reactions that link polymer chains together. cymitquimica.com This makes it an essential component in the formulation of advanced materials such as durable coatings and high-performance adhesives that require enhanced thermal stability. chemimpex.com

Maleimide-Functionalized Polymers for Enhanced Adhesion

A significant area of research is the functionalization of existing polymers with maleimide groups to enhance their adhesive properties, particularly for biomedical applications (bioadhesion). nih.govresearchgate.netnih.gov The maleimide group can readily react with thiol (-SH) groups present in cysteine residues of proteins, such as mucin glycoproteins found in mucus layers. researchgate.netnih.gov This covalent interaction, which occurs via a Michael addition reaction, forms a strong bond between the polymer and the mucosal surface. researchgate.net

This principle has been applied to various biocompatible polymers to create novel mucoadhesive materials for drug delivery. For instance, modifying natural polymers like alginate and carboxymethyl cellulose (B213188) with maleimide groups has been shown to significantly increase their mucoadhesive strength. nih.govnih.gov In one study, modifying alginate with a polyethylene (B3416737) glycol (PEG)-maleimide chain resulted in a 3.6-fold increase in the force required to detach it from a mucosal surface compared to the unmodified polymer. nih.gov Similarly, maleimide-functionalized hydroxyethylcellulose demonstrated superior mucoadhesive properties over its unmodified counterpart. researchgate.net This enhanced adhesion can prolong the residence time of a drug formulation at the site of application, potentially leading to improved drug absorption and therapeutic efficacy. researchgate.netnih.gov

Table 3: Enhancement of Mucoadhesion in Maleimide-Functionalized Polymers
Polymer SystemKey FindingReference
Alginate-PEG-Maleimide3.6-fold increase in detachment force from sheep intestinal mucosa compared to unmodified alginate. nih.gov
Carboxymethyl Cellulose-MaleimideDemonstrated superior mucoadhesive capability compared to standard carboxymethyl cellulose through tensile testing. nih.gov
Hydroxyethylcellulose-MaleimideExhibited superior mucoadhesive properties compared to unmodified hydroxyethylcellulose in tests with sheep buccal mucosa. researchgate.net

Precursor for Chiral Fine Chemicals and Optically Pure Succinimides

N-Benzylmaleimide serves as a crucial and versatile precursor in the field of asymmetric synthesis for the production of chiral fine chemicals, particularly optically pure succinimides. The electron-deficient double bond of the maleimide ring makes it an excellent Michael acceptor and a reactive dienophile in various enantioselective transformations. These reactions lead to the formation of highly functionalized, enantioenriched succinimide (B58015) cores, which are significant structural motifs in a wide array of biologically active compounds and pharmaceutical intermediates. mdpi.comsci-hub.se

The primary strategies for synthesizing these chiral molecules from N-benzylmaleimide involve asymmetric Michael additions and cycloaddition reactions, often employing organocatalysts or chiral metal complexes to control the stereochemical outcome. mdpi.comnih.gov

Asymmetric Michael Additions

The conjugate addition of nucleophiles to N-benzylmaleimide is one of the most direct methods for preparing chiral succinimides. mdpi.com The development of efficient chiral catalysts has enabled high stereoselectivity in the addition of both carbon and heteroatom nucleophiles.

Addition of Carbon Nucleophiles:

Organocatalysis has proven particularly effective for the enantioselective Michael addition of carbonyl compounds, such as aldehydes and ketones, to N-benzylmaleimide. Chiral primary amines, amino acids, and their derivatives are frequently used to activate the carbonyl compound through the formation of a transient enamine, which then attacks the maleimide. mdpi.comrsc.org

Research has shown that N-benzylmaleimide is an excellent substrate in these reactions. d-nb.info For instance, the addition of isobutyraldehyde (B47883) to N-benzylmaleimide has been extensively studied using various organocatalysts. Chiral β-amino acids and their salts can catalyze this reaction with high yields and enantioselectivities. mdpi.com Similarly, L-isoleucine has been identified as an effective catalyst for the addition of α-branched aldehydes to N-benzylmaleimide, producing succinimide products with quaternary carbons in high yield (80–97%) and excellent enantioselectivity (90–99%). d-nb.info In some cases, the reaction can be performed on the surface of inorganic oxides like laponite, which can enhance both conversion and enantioselectivity, reaching up to 96% ee with catalysts like L-phenylalanine. rsc.org

Table 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to N-Benzylmaleimide

Aldehyde Catalyst (mol%) Conditions Yield (%) ee (%) Reference
Isobutyraldehyde (S,S)-1,2-diphenylethane-1,2-diamine-derived thiophosphoramide (2.5) CHCl₃, rt, 168h 93 99 sci-hub.se
Isobutyraldehyde L-Phenylalanine (10) / Laponite CHCl₃, rt, 24h 82 96 rsc.org
Isobutyraldehyde Carbamate-monoprotected (1S,2S)-cyclohexa-1,2-diamine (20) DMF/H₂O, rt, 2h 98 72 ua.es
Isobutyraldehyde L-Isoleucine (5) Toluene, rt, 16h 97 96 d-nb.info

Addition of Amine Nucleophiles:

The conjugate addition of amines to N-benzylmaleimide provides direct access to chiral aminosuccinimides, which are valuable scaffolds for medicinal chemistry. rsc.org The development of catalytic systems that can achieve this transformation with high enantioselectivity is a significant area of research. A notable success is the use of a chiral calcium(II)-phosphate complex (Ca[CPA]₂), which catalyzes the addition of various unprotected primary and secondary amines to N-benzylmaleimide and its derivatives. rsc.org This method is effective for a range of benzylamines with both electron-donating and withdrawing groups, affording the desired products in high yields (77-91%) and high enantiomeric ratios (93:7 to 94:6 e.r.). rsc.org

Table 2: Calcium-Catalyzed Enantioselective Conjugate Addition of Amines to N-Benzylmaleimide

Amine Catalyst Conditions Yield (%) e.r. Reference
p-Methylbenzylamine Ca[B]₂ (5 mol%) Toluene, 0.05 M, rt, 12h 88 94:6 rsc.org
p-Methoxybenzylamine Ca[B]₂ (5 mol%) Toluene, 0.05 M, rt, 12h 91 94:6 rsc.org
p-Chlorobenzylamine Ca[B]₂ (5 mol%) Toluene, 0.05 M, rt, 12h 77 93:7 rsc.org
m-Methylbenzylamine Ca[B]₂ (5 mol%) Toluene, 0.05 M, rt, 12h 85 94:6 rsc.org

Asymmetric Cycloaddition Reactions

N-Benzylmaleimide is a competent dienophile in asymmetric Diels-Alder reactions, providing a pathway to complex chiral cyclic imides. These reactions can be controlled by using chiral Lewis acids or by attaching a chiral auxiliary to the diene.

In one approach, hierarchically assembled titanium(IV) helicates incorporating both a diene-substituted ligand and a chiral, unreactive ligand have been used to control the stereochemistry of the Diels-Alder reaction with N-benzylmaleimide. nih.govd-nb.info By optimizing the chiral ligand and solvent, enantiomeric excesses of up to 58% have been achieved. nih.govd-nb.info For example, using an indanyl-substituted chiral ligand in chloroform (B151607) gave the product with 58% ee, a significant improvement over other solvents like THF (21% ee) or acetone (B3395972) (14% ee). nih.govresearchgate.net

Another strategy involves the use of chiral Lewis acid templates. An enantioselective Diels-Alder reaction between 1-acetoxyisoprene and N-benzylmaleimide was achieved using a titanium Lewis acid template formed from Ti(OiPr)₄ and a chiral TADDOL derivative, affording the cycloadduct with a 95:5 enantiomeric ratio. mdpi.com Base-catalyzed asymmetric cycloadditions between anthrone (B1665570) and N-benzylmaleimide have also been studied in the presence of C₂-chiral pyrrolidines. guidechem.comsigmaaldrich.com

Table 3: Asymmetric Diels-Alder Reaction of N-Benzylmaleimide

Diene/Reaction System Chiral Ligand/Catalyst Solvent Yield (%) ee (%) Reference
Diene-substituted helicate Indanyl-substituted ligand Chloroform 64 58 nih.govd-nb.info
Diene-substituted helicate Phenylethyl-derived ligand THF 77 21 nih.govresearchgate.net
Diene-substituted helicate Phenylethyl-derived ligand Dioxane 53 17 nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing N-Benzylmaleimide dihydrate with high purity for research applications?

this compound (CAS 1631-26-1) is typically synthesized via the Michael addition of benzylamine to maleic anhydride, followed by cyclization and hydration. To ensure high purity (>98%), researchers should employ column chromatography (silica gel, ethyl acetate/hexane eluent) and verify crystallinity through recrystallization in aqueous ethanol. Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks at δ 7.3 ppm for benzyl protons and δ 6.7 ppm for maleimide protons) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40°C/75% RH) and light exposure (ICH Q1B guidelines). Monitor hydrate loss via thermogravimetric analysis (TGA) for dehydration events (20–100°C) and FTIR for carbonyl stretching vibrations (~1700 cm⁻¹). Evidence indicates limited stability data; thus, storage in desiccators at 4°C is advised .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While acute toxicity data are unavailable, standard precautions include using PPE (nitrile gloves, lab coat) and working in a fume hood. Due to the lack of ecotoxicity and biodegradability data (JIS Z 7253:2019), waste should be treated as hazardous and incinerated via EPA guidelines .

Advanced Research Questions

Q. How can enantioselective reactions involving this compound be optimized for asymmetric catalysis?

In enantioselective Michael additions (e.g., with isobutyraldehyde), surface-adsorbed L-phenylalanine (L-Phe) catalyzes the reaction. Optimize by adjusting catalyst loading (5–10 mol%), solvent polarity (THF or DMF), and reaction time (24–48 hrs). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and compare to computational models of transition states .

Q. What analytical strategies resolve contradictions in reaction yields when using this compound as a dienophile in Diels-Alder reactions?

Yield discrepancies may arise from hydrate interference. Pre-dry the compound under vacuum (60°C, 2 hrs) and confirm anhydrous status via Karl Fischer titration (<0.1% H₂O). Use in-situ FTIR to track dienophile consumption and DFT calculations (B3LYP/6-31G*) to predict regioselectivity .

Q. How does the dihydrate form influence the reactivity of N-Benzylmaleimide in nucleophilic addition compared to its anhydrous counterpart?

The dihydrate form may reduce electrophilicity due to hydrogen bonding with water. Compare reaction kinetics (pseudo-first-order conditions) in anhydrous acetonitrile vs. hydrated systems. Characterize intermediates via LC-MS and conduct Hammett studies to quantify electronic effects .

Methodological Considerations

Q. What protocols mitigate hydrate variability in kinetic studies of this compound?

Standardize hydration by storing the compound in a humidity-controlled chamber (75% RH, 25°C) for 48 hrs pre-use. Validate via X-ray powder diffraction (XRPD) to confirm the dihydrate crystal structure .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Employ molecular docking (AutoDock Vina) to model interactions with enzymes or catalysts. Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.